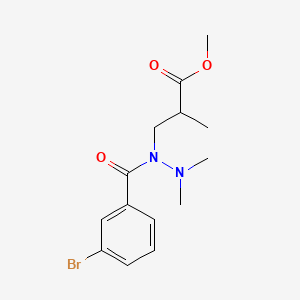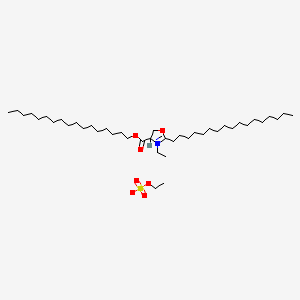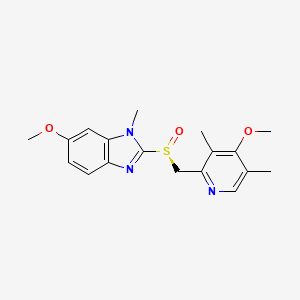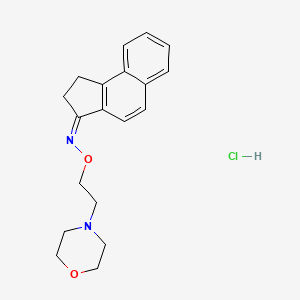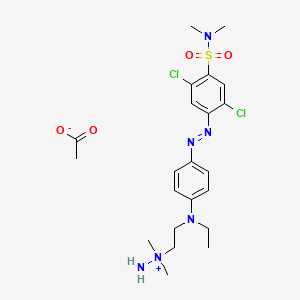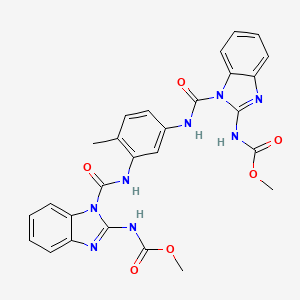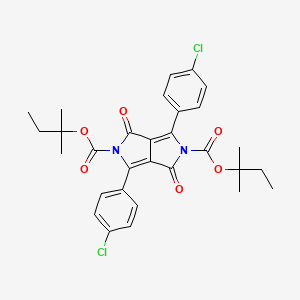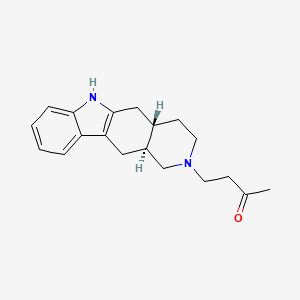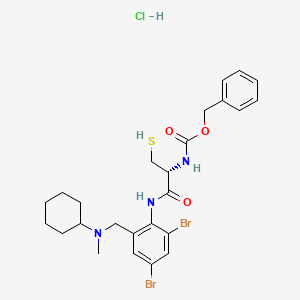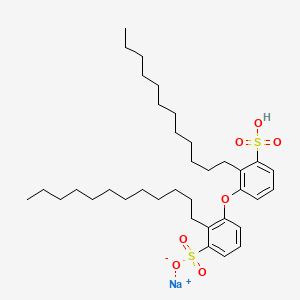
2-Methoxyfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyfentanyl is a synthetic opioid analgesic that is an analog of fentanyl. It is known for its potent analgesic properties and has been used in various medical and research applications. The compound is structurally similar to fentanyl but includes a methoxy group, which can influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyfentanyl typically involves the following steps:
- This intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound .
N-Phenethyl-4-piperidone: is reacted with to form .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyfentanyl undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions include:
Hydroxylated derivatives: from oxidation.
Alcohol derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
2-Methoxyfentanyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new synthetic opioids and in forensic toxicology.
Mechanism of Action
2-Methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate , leading to analgesia and sedation. The compound also activates G-protein-coupled receptors , which modulate pain perception and response .
Comparison with Similar Compounds
2-Methoxyfentanyl is compared with other fentanyl analogs such as:
Fentanyl: The parent compound, known for its high potency and rapid onset of action.
Acetylfentanyl: Similar in structure but with an acetyl group instead of a methoxy group.
Butyrfentanyl: Contains a butyryl group, leading to different pharmacokinetic properties.
p-Methoxyfentanyl: Another methoxy-substituted analog with slightly lower potency.
This compound is unique due to its specific methoxy substitution, which can influence its binding affinity and pharmacological effects compared to other fentanyl analogs .
Properties
CAS No. |
76107-50-1 |
|---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-23(26)25(21-11-7-8-12-22(21)27-2)20-14-17-24(18-15-20)16-13-19-9-5-4-6-10-19/h4-12,20H,3,13-18H2,1-2H3 |
InChI Key |
SFUHBOZPWMIOFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)
